Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Overview
Description
Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclopenta[c]pyrrole ring system. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Rac-tert-butyl (3aR,6aS)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate can be compared with other similar compounds, such as:
tert-butyl (3aR,6aS)-3a-amino-6a-fluoro-octahydrocyclopenta[c]pyrrole-2-carboxylate: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and reactivity.
tert-butyl (3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate:
The uniqueness of this compound lies in its specific structure and the functional groups it contains, which make it a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQNJITZONLDY-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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